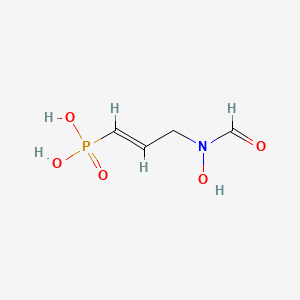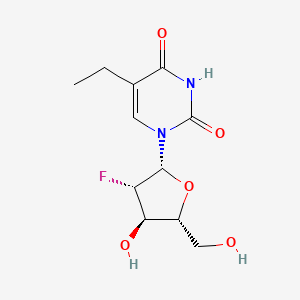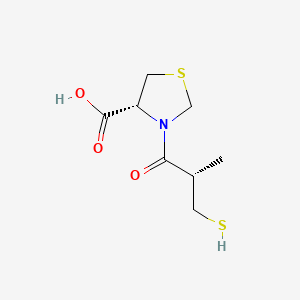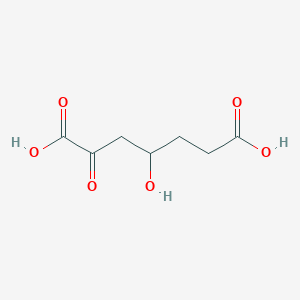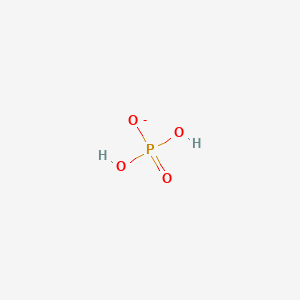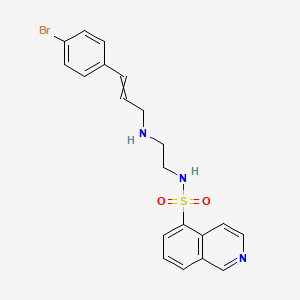
1,2,4,5-Tetramethoxybenzene
Overview
Description
1,2,4,5-Tetramethoxybenzene is an organic compound with the molecular formula C10H14O4. It is a derivative of benzene, where four hydrogen atoms are replaced by methoxy groups (-OCH3). This compound is known for its unique chemical properties and has various applications in scientific research and industry .
Mechanism of Action
- TMB’s primary targets are not extensively studied, but it has shown inhibitory effects on mast cell-mediated allergic inflammation . These effects suggest that TMB may interact with signaling pathways involved in immune responses.
- TMB likely interacts with intracellular signaling pathways. For example, it suppresses the IκB kinase complex, which plays a crucial role in regulating NF-κB signaling . By inhibiting this complex, TMB may modulate immune responses and reduce inflammation.
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
1,2,4,5-Tetramethoxybenzene plays a significant role in biochemical reactions, particularly in the inhibition of mast cell degranulation. It interacts with enzymes such as IκB kinase complex, which is crucial for the activation of nuclear factor-κB (NF-κB). By inhibiting this enzyme complex, this compound prevents the translocation of NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-4 . This interaction highlights the compound’s potential in managing allergic inflammation.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In mast cells, it inhibits degranulation by blocking calcium influx, which is essential for the release of histamine and other inflammatory mediators . Additionally, in keratinocytes, this compound suppresses the production of pro-inflammatory cytokines and chemokines by downregulating mitogen-activated protein kinases and nuclear factor of activated cytoplasmic T cells . These effects contribute to its potential as a therapeutic agent for conditions like atopic dermatitis and allergic asthma.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the IκB kinase complex, preventing the activation of NF-κB and subsequent transcription of pro-inflammatory genes . Additionally, it inhibits calcium influx in mast cells, which is necessary for their degranulation . These molecular interactions underline the compound’s ability to modulate immune responses and reduce inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have indicated that this compound can maintain its inhibitory effects on mast cell degranulation and cytokine production over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving ovalbumin-induced active systemic anaphylaxis and IgE-mediated passive cutaneous anaphylaxis models, the compound demonstrated dose-dependent attenuation of allergic responses without cytotoxicity . Higher doses were effective in reducing serum histamine, OVA-specific IgE, and IL-4 levels, as well as decreasing pigmentation of Evans blue in a dose-dependent manner . These findings suggest that this compound has a therapeutic window within which it is effective without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. It is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues depend on these interactions, which influence its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the right cellular sites, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetramethoxybenzene can be synthesized through several methods. One common method involves the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1,2,4,5-Tetramethoxybenzene undergoes various chemical reactions, including:
Oxidation:
- When subjected to strong oxidizing agents like potassium permanganate or chromium trioxide, this compound can be oxidized to form quinones or other oxidized derivatives .
Reduction:
- Reduction reactions can convert this compound to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution:
- Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substituting agents: Halogens, nitrating agents .
Major Products Formed:
Scientific Research Applications
1,2,4,5-Tetramethoxybenzene has a wide range of applications in scientific research:
Chemistry:
- It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions .
Biology:
- Studies have shown that this compound can inhibit allergic inflammation, making it a potential candidate for therapeutic applications in allergic diseases .
Medicine:
- The compound’s anti-inflammatory properties are being explored for potential use in treating conditions like atopic dermatitis .
Industry:
Comparison with Similar Compounds
- 1,2,3,4-Tetramethoxybenzene
- 1,2,4-Trimethoxybenzene
- 1,2,3-Trimethoxybenzene
Properties
IUPAC Name |
1,2,4,5-tetramethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJUCAKSWHQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179164 | |
| Record name | 1,2,4,5-Tetramethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2441-46-5 | |
| Record name | 1,2,4,5-Tetramethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asarol methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Tetramethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)

